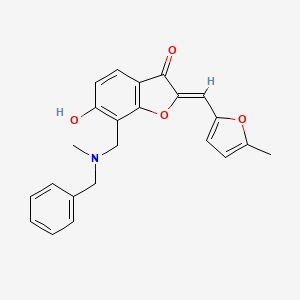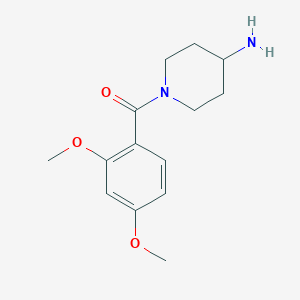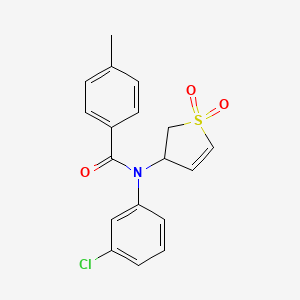
(2-Amino-1-(4-(4-fluorophenyl)thiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and rings, including an indolizin ring, a thiazole ring, and a phenyl ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiazole ring could be formed via a condensation reaction involving a thiol and a nitrile . The indolizin ring could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thiazole ring, for example, is a five-membered ring containing a nitrogen and a sulfur atom . The indolizin ring is a nine-membered ring containing a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amino group could act as a nucleophile in reactions with electrophiles, while the carbonyl group could be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carbonyl and amino groups could enhance its solubility in polar solvents .科学的研究の応用
Antibacterial and Anticancer Applications
Novel compounds with similar structural features have been synthesized and characterized, showing potential antibacterial activities due to their unique structural modifications. For instance, the synthesis and spectral characterization of related compounds have indicated their structural optimization and potential antibacterial activity through molecular docking studies (Shahana & Yardily, 2020). This suggests that analogs of the compound could have applications in developing new antibacterial agents.
Another study focused on the synthesis and biological evaluation of derivatives as anti-cancer and antimicrobial agents. These compounds showed potent cytotoxicity against certain cancer cell lines and moderate antibacterial activity, hinting at the therapeutic potential of such molecules in cancer treatment and infection control (Naik, Mahanthesha, & Suresh, 2022).
Material Science and Photostability Enhancement
- The fluorination of fluorophores, including compounds similar to the one , can significantly enhance their photostability and spectroscopic properties. This is crucial for developing more durable materials and efficient compounds for use in organic electronics and photonics. A study demonstrating the synthesis of fluorinated derivatives to achieve these enhancements showcases the broad applicability of such chemical modifications in material science (Woydziak, Fu, & Peterson, 2012).
Drug Discovery and Development
- The chemical structure and properties of these compounds have been explored for their potential in drug discovery, particularly as inhibitors for various biological targets. Their synthesis, structural characterization, and docking studies provide a foundation for understanding their interactions with biological molecules, paving the way for the development of new therapeutic agents. The detailed computational and docking studies offer insights into the compounds' interactions with specific targets, suggesting their utility in designing drugs with improved efficacy and specificity (FathimaShahana & Yardily, 2020).
作用機序
Target of action
The compound contains an indole and a thiazole moiety. Indole derivatives are known to bind with high affinity to multiple receptors , and thiazole derivatives have been found to have diverse biological activities .
Mode of action
Indole derivatives are known to interact with their targets leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The lipinski rule, which predicts good absorption or permeation, is followed by similar indole derivatives .
Result of action
Similar indole derivatives have shown significant anti-hiv activity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[2-amino-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]indolizin-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2S/c1-31-18-11-7-16(8-12-18)24(30)23-22(27)21(20-4-2-3-13-29(20)23)25-28-19(14-32-25)15-5-9-17(26)10-6-15/h2-14H,27H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVFGBVRXJYEOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC(=CS4)C5=CC=C(C=C5)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4S)-3-propionyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2537807.png)
![N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2537808.png)



![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2537814.png)

![5-[(Dimethylamino)methyl]-2-methylaniline](/img/structure/B2537818.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B2537820.png)